molecular formula C7H7ClF4N2 B14052659 (3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14052659
M. Wt: 230.59 g/mol
InChI Key: QXLNRHCEEWVSMU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 3-Fluorophenylhydrazine hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine
  • 3-(Trifluoromethyl)phenylhydrazine

Comparison: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications .

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H

InChI Key

QXLNRHCEEWVSMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NN)F)C(F)(F)F.Cl

Origin of Product

United States

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